
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzamide core, a methoxy group, and a piperidinyl moiety. Its monohydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride typically involves multiple steps, including the formation of the benzamide core, the introduction of the methoxy group, and the attachment of the piperidinyl moiety. Common synthetic routes may include:
Formation of the Benzamide Core: This step often involves the reaction of benzoyl chloride with an amine to form the benzamide.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperidinyl Moiety: This step may involve the reaction of the benzamide intermediate with a piperidine derivative, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its piperidinyl moiety may interact with neurotransmitter receptors, influencing signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler analog without the methoxy and piperidinyl groups.
Methoxybenzamide: Contains the methoxy group but lacks the piperidinyl moiety.
Piperidinylbenzamide: Includes the piperidinyl group but not the methoxy group.
Uniqueness
Benzamide, 2-methoxy-4-(((methylamino)carbonyl)amino)-N-(1-(phenylmethyl)-4-piperidinyl)-, monohydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its methoxy group enhances solubility, while the piperidinyl moiety contributes to its biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
57645-40-6 |
|---|---|
Formule moléculaire |
C22H29ClN4O3 |
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
N-benzyl-2-methoxy-4-(methylcarbamoylamino)-N-piperidin-1-ium-4-ylbenzamide;chloride |
InChI |
InChI=1S/C22H28N4O3.ClH/c1-23-22(28)25-17-8-9-19(20(14-17)29-2)21(27)26(18-10-12-24-13-11-18)15-16-6-4-3-5-7-16;/h3-9,14,18,24H,10-13,15H2,1-2H3,(H2,23,25,28);1H |
Clé InChI |
BVQPKDLNUIYLSR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=CC(=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CC[NH2+]CC3)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


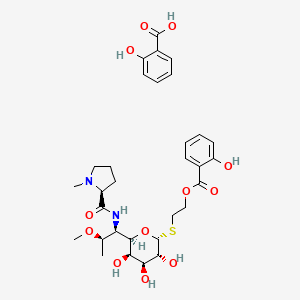
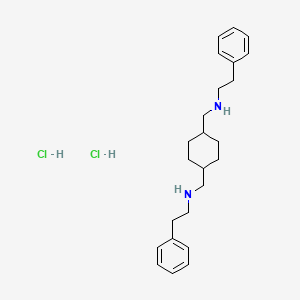

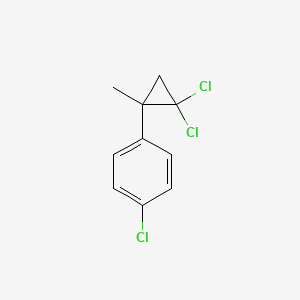

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
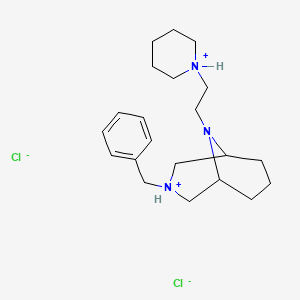
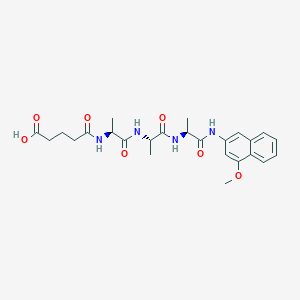

![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
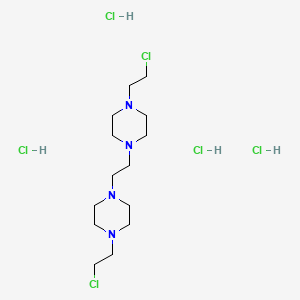
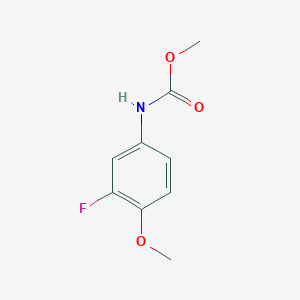

![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)
